Physicochemical properties of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Physicochemical properties of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Executive Summary: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its derivatives have shown significant potential as inhibitors of critical signaling pathways, including PI3K/mTOR and cGAS-STING, as well as modulators of receptors like AMPAR.[1][2][3] This guide provides a detailed technical overview of a key derivative, Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, for researchers, scientists, and drug development professionals. We delve into its core physicochemical properties, spectroscopic and chromatographic characterization protocols, a validated synthesis workflow, and its broader applications, offering a foundational understanding for its use in research and development.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich fused heterocycle that has garnered substantial interest in drug discovery. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for targeting various biological macromolecules. Molecules built around this core have demonstrated a wide array of pharmacological activities, including potent and selective inhibition of enzymes crucial to disease progression.
Notably, derivatives have been developed as:
-
ENPP1 Inhibitors: These agents block the hydrolysis of 2'3'-cGAMP, a key step in negatively regulating the cGAS-STING pathway, thereby enhancing innate immune responses for cancer immunotherapy.[1][4]
-
PI3K/mTOR Dual Inhibitors: By targeting two key nodes in a frequently over-activated signaling pathway in cancer, these compounds exhibit potent anti-tumoral activities.[3][5]
-
AMPAR Negative Modulators: Selective modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) offers potential treatments for neurological disorders such as epilepsy.[2]
-
Antimicrobial and Antioxidant Agents: Certain substitution patterns on the scaffold have yielded compounds with promising free-radical scavenging and antibacterial properties.[6]
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate serves as a pivotal building block in the synthesis of these complex molecules. A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective utilization in medicinal chemistry campaigns.
Molecular and Physicochemical Profile
The starting point for any research campaign is the unambiguous identification and characterization of the subject molecule.
Caption: Chemical structure of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate.
Table 1: Core Molecular Identifiers
| Parameter | Value | Source |
| CAS Number | 1206981-34-1 | [7] |
| Molecular Formula | C₈H₆ClN₃O₂ | [7][8] |
| Molecular Weight | 211.61 g/mol | [7] |
| InChIKey | ZOFNVAIUFSMHSC-UHFFFAOYSA-N | [8] |
| Canonical SMILES | COC(=O)C1=CN2C=CN=C(C2=N1)Cl | [8] |
Table 2: Key Physicochemical Properties
| Parameter | Value / Description | Implication in Drug Discovery | Source |
| XlogP (Predicted) | 1.8 | Indicates moderate lipophilicity, suggesting a good balance for potential cell membrane permeability without excessive non-specific binding. | [8] |
| Solubility | Predicted to be poorly soluble in water. | Low aqueous solubility is a common challenge for bioavailability and formulation. Experimental determination is critical. | [9] |
| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage. | [10] |
| Storage | Store in a dry, sealed place. | Standard precaution for heterocyclic compounds to prevent degradation from moisture or oxidation. | [7] |
Lipophilicity and Solubility: The Keys to Bioavailability
This protocol represents the gold standard for measuring thermodynamic solubility, providing a self-validating system by ensuring equilibrium is reached.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure the solution becomes saturated.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable organic solvent (e.g., acetonitrile/water) and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Causality: By ensuring a solid phase remains in equilibrium with the solution, this method measures the true saturation point, unlike kinetic solubility assays which can overestimate solubility due to supersaturation.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of a compound is a non-negotiable step in any scientific investigation. The following protocols are standard for the structural elucidation and purity assessment of Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate.
-
Objective: To confirm the chemical structure by analyzing the magnetic environments of the ¹H and ¹³C nuclei.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for heterocyclic compounds due to its excellent solvating power.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the methyl ester protons (~3.9-4.1 ppm) and distinct aromatic protons on the imidazopyrazine core.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms, including the ester carbonyl (~160-165 ppm) and carbons of the heterocyclic system.
-
-
Trustworthiness: The unique chemical shifts and coupling patterns of the protons provide a definitive fingerprint of the molecule, while the ¹³C spectrum validates the carbon backbone, creating a self-validating structural confirmation.
-
Objective: To confirm the molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Monitor the eluent with a UV detector and a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Expected Result: A major peak in the UV chromatogram corresponding to a mass signal of 212.02 [M+H]⁺ in the mass spectrum.[8]
-
-
Causality: This technique provides orthogonal validation. The retention time from the LC provides a measure of purity relative to other components, while the MS provides an exact mass measurement, confirming the elemental composition.
Synthesis and Reactivity
The construction of the imidazo[1,2-a]pyrazine core is typically achieved through a well-established condensation reaction.
Caption: General synthesis workflow for the target compound.
Standard Synthesis Protocol
The most common route involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2][11]
-
Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add methyl 2-chloro-3-oxopropanoate (or a similar α-halo ketoester) (1.1 eq).
-
Reaction Conditions: Heat the mixture, typically to between 80-120°C, and stir for several hours (4-24h). The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the final product.
-
Causality: This reaction is a variation of the classic Tschitschibabin reaction for synthesizing imidazo-fused heterocycles. The initial step is an Sₙ2 reaction between the amino group of the pyrazine and the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine core.
Reactivity Insights
The electronic nature of the scaffold dictates its reactivity. The pyrazine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution.[12] Conversely, the imidazole portion of the fused ring is more electron-rich, making it the preferred site for such reactions.[12] The chlorine atom at the 8-position is a particularly useful synthetic handle, as it can be displaced by various nucleophiles (e.g., amines, thiols) via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the generation of diverse compound libraries.[2]
Applications in Drug Discovery
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive handles it possesses:
-
The 8-Chloro Group: As mentioned, this is a prime site for introducing diversity through SₙAr reactions.[2]
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, a common functional group in many drugs.
Caption: Diversification strategy from the core scaffold.
This dual functionality allows for the rapid generation of libraries of compounds for high-throughput screening. For example, in the development of PI3K inhibitors, the 8-position was functionalized with a morpholino group, and the ester was converted to an amide to explore structure-activity relationships (SAR).[5]
Conclusion
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a high-value chemical entity whose physicochemical properties make it an ideal starting point for medicinal chemistry programs. Its moderate lipophilicity, combined with a well-established synthesis and two orthogonal handles for chemical modification, provides a robust platform for the discovery of novel therapeutics. The protocols and data synthesized in this guide offer a comprehensive foundation for researchers aiming to leverage this powerful scaffold in the pursuit of new treatments for cancer, neurological disorders, and infectious diseases.
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.PubMed Central.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors.PubMed.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.PubMed.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.TSI Journals.
- CAS 1206981-34-1 | methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate.Synblock.
- Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C8H6ClN3O2).PubChemLite.
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.PubMed.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.PMC - NIH.
- Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 908581-18-0.Sigma-Aldrich.
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.Reddit.
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. CAS 1206981-34-1 | methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate - Synblock [synblock.com]
- 8. PubChemLite - Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C8H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 908581-18-0 [sigmaaldrich.com]
- 11. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
